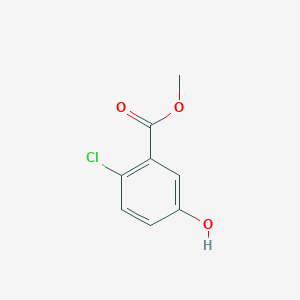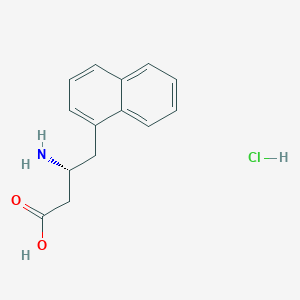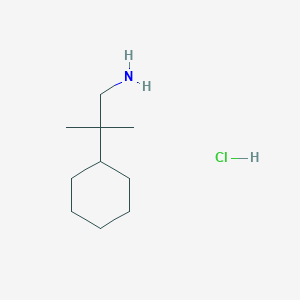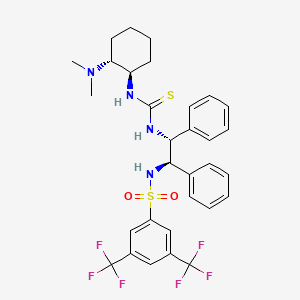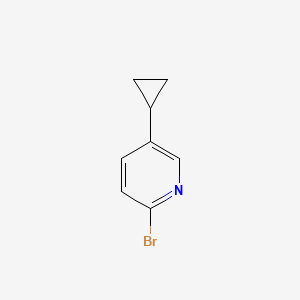
2-Bromo-5-cyclopropylpyridine
Descripción general
Descripción
2-Bromo-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of bromocyclopropylpyridines, such as this compound, has been investigated using the Sandmeyer reaction . This involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides .Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 . The compound has a complexity of 122 and a topological polar surface area of 12.9 Ų . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It also has one rotatable bond .Aplicaciones Científicas De Investigación
Synthesis of Bromocyclopropylpyridines
2-Bromo-5-cyclopropylpyridine is utilized in the synthesis of bromo and chlorocyclopropylpyridines, key building blocks in various chemical processes. The Sandmeyer reaction, involving the reactions of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper(II) halides, facilitates this synthesis. Aminocyclopropylpyridines, derived from aminobromopyridines, are produced under Suzuki coupling conditions (Striela et al., 2017).
Immunocytochemical Techniques
5-Bromo-2'-deoxyuridine, a related compound, is incorporated into DNA synthesizing cells in vivo and detected using monoclonal antibodies. This technique is useful for studying cell kinetics in oral tissues (Casasco et al., 1989).
Preparation of Metal-Complexing Molecular Rods
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, related to this compound, are developed for the preparation of metal-complexing molecular rods. These compounds show potential in various chemical applications (Schwab et al., 2002).
Quantification of Cell Turnover Kinetics
5-Bromo-2′-deoxyuridine is used to measure the turnover of cell populations in vivo. Mathematical models describe the uptake and loss of this compound in dividing cell populations, aiding in the quantification of cell turnover kinetics (Bonhoeffer et al., 2000).
Suzuki Cross-Coupling Reaction
A study describes a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, closely related to this compound. These derivatives display moderate biological activities and potential in liquid crystal technology (Ahmad et al., 2017).
Propiedades
IUPAC Name |
2-bromo-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBRVOAPMMHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671758 | |
| Record name | 2-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142197-14-5 | |
| Record name | 2-Bromo-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)
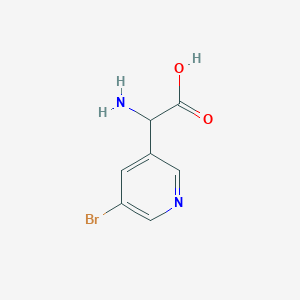


![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
